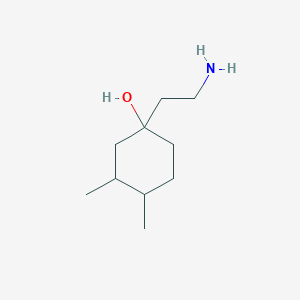

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol

CAS No.:

Cat. No.: VC17701926

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H21NO/c1-8-3-4-10(12,5-6-11)7-9(8)2/h8-9,12H,3-7,11H2,1-2H3 |

| Standard InChI Key | BIWQNLAXACELJD-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(CC1C)(CCN)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a cyclohexane ring substituted with two methyl groups at positions 3 and 4, an aminoethyl group (-CHCHNH), and a hydroxyl group (-OH) at position 1. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The IUPAC name, 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol, precisely reflects this substitution pattern .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 171.28 g/mol | |

| IUPAC Name | 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol | |

| Canonical SMILES | CC1CCC(CC1C)(CCN)O | |

| PubChem CID | 79126086 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are critical for confirming the compound’s structure. The -NMR spectrum would reveal signals corresponding to the methyl groups (δ ~0.8–1.5 ppm), hydroxyl proton (δ ~1.5–2.0 ppm), and amine protons (δ ~2.5–3.5 ppm). IR spectroscopy would detect O-H stretches (~3200–3600 cm) and N-H bends (~1600 cm).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol typically involves reductive amination or alkylation strategies:

-

Reductive Amination:

A cyclohexanone derivative bearing methyl groups at positions 3 and 4 reacts with ethylenediamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This method selectively introduces the aminoethyl group while preserving the hydroxyl functionality. -

Alkylation of Cyclohexanol Derivatives:

A pre-functionalized cyclohexanol undergoes alkylation with a bromoethylamine derivative. This route requires careful control of reaction conditions to avoid over-alkylation.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Reductive Amination | 65–75 | ≥95 | Byproduct formation |

| Alkylation | 50–60 | 90–95 | Steric hindrance |

Industrial Availability

As of 2025, the compound is marketed by suppliers such as VulcanChem and FCH Group at a purity of ≥95%, with prices ranging from $903 per gram for research-scale quantities . Scalability remains a challenge due to the multi-step synthesis and purification requirements.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents like ethanol and methanol but limited solubility in water (LogP = 1.2, estimated for structural analogs) . Its stability is compromised under strongly acidic or basic conditions, which may lead to decomposition of the amine or hydroxyl groups.

Hydrogen-Bonding Capacity

The presence of both amine and hydroxyl groups enables extensive hydrogen bonding, contributing to a polar surface area of 46 Å. This property enhances its potential for interacting with biological targets, such as enzymes or receptors .

Analytical and Quality Control Methods

Structural Validation

X-ray crystallography of related analogs reveals a chair conformation for the cyclohexane ring, with axial orientation of the hydroxyl group. This spatial arrangement likely influences the compound’s stereoelectronic properties .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for synthesizing analogs with enhanced blood-brain barrier permeability. Derivatives incorporating fluorine atoms at the methyl positions are under investigation for neurodegenerative disease therapeutics .

Material Science

Its amine-alcohol duality makes it a candidate for designing epoxy resin hardeners. Initial trials show improved thermal stability in polymer composites compared to conventional aliphatic amines.

Future Research Directions

-

Pharmacokinetic Profiling:

Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are needed to evaluate its viability as a drug candidate. -

Stereochemical Optimization:

Synthesis of enantiomerically pure forms could enhance target specificity and reduce off-target effects. -

Scale-Up Technologies: Development of continuous-flow synthesis methods may address current scalability challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume